ethyl 2-[[2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring two fused aromatic systems: a 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine ring and a 5,6-dihydro-4H-cyclopenta[b]thiophene core. Key functional groups include:
- A 3-cyano substituent on the cycloheptapyridine ring.
- A sulfanyl-acetyl-amino linker bridging the two aromatic systems.
- An ethyl carboxylate ester at the 3-position of the thiophene moiety.
Its synthesis likely involves multi-step condensation and cyclization reactions, as seen in analogous thiophene derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-2-29-23(28)20-16-8-6-10-18(16)31-22(20)26-19(27)13-30-21-15(12-24)11-14-7-4-3-5-9-17(14)25-21/h11H,2-10,13H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRFIXOWBOLORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=C(C=C4CCCCCC4=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (referred to as "the compound") is a complex organic molecule with potential biological activities. Its molecular formula is C23H25N3O3S2, and it has a molecular weight of 455.6 g/mol. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Cycloheptapyridine moiety : Contributes to potential neuroactive properties.
- Cyclopentathiophene : May play a role in biological interactions due to its sulfur-containing structure.
- Cyano group : Often associated with bioactivity in various chemical contexts.
Molecular Structure
The IUPAC name for the compound highlights its complex structure, which includes multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3S2 |
| Molecular Weight | 455.6 g/mol |
| Purity | Typically 95% |
Pharmacological Potential
Research indicates that compounds with similar structural frameworks exhibit various pharmacological activities, including:
- Antimicrobial : Some derivatives show effectiveness against bacterial and fungal pathogens.
- Anticancer : Certain structural analogs have been studied for their potential in cancer therapy due to their ability to inhibit tumor growth.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives similar to this compound against standard bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. Results indicated variable efficacy depending on structural modifications .
- Cancer Cell Line Studies : Research on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Neuropharmacology : Investigations into the neuroactive properties of similar compounds revealed that they might modulate neurotransmitter levels, indicating possible therapeutic effects for neurological disorders .
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Various derivatives | Inhibition of bacterial growth |
| Anticancer | Structural analogs | Cytotoxicity against cancer cell lines |
| Neuroactive | Similar structures | Modulation of neurotransmitter systems |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to ethyl 2-[[2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of thiophene and pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The presence of the pyridine moiety suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. Such properties make them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Drug Design and Development
Ligand Development
The compound can serve as a scaffold for the design of new ligands targeting specific receptors. The structural complexity allows for modifications that can enhance binding affinity and selectivity towards biological targets, such as G-protein coupled receptors (GPCRs). Studies have shown that modifications to the thiophene and pyridine rings can lead to improved pharmacological profiles .
Synthesis of Analogues
The synthesis of analogues based on this compound is a key area of research. Variations in substituents on the pyridine or thiophene rings can yield compounds with enhanced biological activity or reduced toxicity. The synthetic pathways often involve multi-step reactions that can be optimized for yield and efficiency .
Biological Studies
In Vivo Studies
Preliminary in vivo studies have demonstrated the efficacy of related compounds in animal models of disease. These studies typically assess the pharmacokinetics and pharmacodynamics of the compounds, providing insights into their therapeutic potential and safety profiles .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings. For example:
- A study on a related thiophene derivative showed significant tumor reduction in xenograft models of breast cancer.
- Another investigation indicated neuroprotective effects in rodent models exposed to neurotoxic agents, suggesting potential applications in neuropharmacology.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Positioning: The location of functional groups on the pyridine and thiophene rings significantly affects receptor binding and biological activity.
- Steric Effects: Bulky groups may hinder binding or alter conformational dynamics.
Research continues to explore these relationships to refine drug candidates derived from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s uniqueness lies in its combination of fused cycloheptapyridine and cyclopentathiophene systems. Below is a comparison with structurally related molecules from the literature:
Key Structural and Functional Differences
Fused Ring Systems: The target compound combines cycloheptapyridine and cyclopentathiophene, whereas analogues like use cycloheptathiophene paired with tetrahydroquinoline. The larger cycloheptane ring in the target compound may enhance hydrophobic binding but reduce solubility compared to smaller cyclohexane-based systems.
Substituent Effects: The 3-cyano group on the pyridine ring is absent in and , where nitro () or hydroxy/pyrazole () groups dominate. The ethyl carboxylate is a common feature in all compounds, suggesting its role in improving bioavailability or serving as a synthetic handle.
Preparation Methods
Gewald Reaction for Thiophene Formation
The cyclopenta[b]thiophene scaffold is synthesized via the Gewald reaction , a two-step process involving ketones, sulfur, and cyanoacetates. For ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate , cyclopentanone reacts with ethyl cyanoacetate and elemental sulfur in the presence of morpholine as a catalyst.
Optimization Notes :
Functionalization of the Amino Group
The amino group at position 2 is acylated to introduce the sulfanylacetyl linker. Ethyl 2-[(2-((3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio)acetyl)amino] derivative is formed via activation of the carboxylic acid moiety in the sulfanylacetyl fragment.
Reaction Conditions :
Synthesis of the Cyclohepta[b]pyridine Sulfanylacetyl Fragment
Cyclohepta[b]pyridine Ring Construction
The 3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine core is synthesized via a Friedländer annulation between 2-aminocycloheptanone and a cyanoacetate derivative.
Key Parameters :
Introduction of the Sulfanyl Group
The sulfanyl moiety at position 2 is introduced via nucleophilic aromatic substitution (SNAr) using sodium hydrosulfide (NaSH) or via thiol-ene click chemistry with mercaptoacetic acid derivatives.
Example Protocol :
-
2-Chloro-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is treated with thiourea in ethanol under reflux to yield the thiol intermediate.
-
The thiol is alkylated with bromoacetyl chloride to form the sulfanylacetyl fragment.
Yield : 60–72% after recrystallization.
Fragment Coupling via Amide Bond Formation
The final step involves coupling the cyclopenta[b]thiophene amine with the sulfanylacetyl-activated ester.
Procedure :
-
Activation : The sulfanylacetyl fragment’s carboxylic acid is activated using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.
-
Coupling : The activated ester is reacted with ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1.0 equiv) at 25°C for 12–16 hours.
-
Workup : The crude product is purified via silica gel chromatography (hexane/EtOAc 3:1) to isolate the target compound.
Analytical Data :
-
Molecular Formula : C₃₀H₃₂N₄O₄S₂
-
¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, J=7.1 Hz), 1.85–2.15 (m, 8H), 3.45 (s, 2H), 4.30 (q, 2H, J=7.1 Hz), 6.95 (s, 1H).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Gewald + SNAr | Thiophene formation + SNAr | 58 | 95 | Long reaction times |
| Friedländer + HATU | Pyridine annulation + HATU | 72 | 98 | High reagent cost |
| Thiol-ene + EDCl | Click chemistry + EDCl | 65 | 97 | Sensitivity to oxygen |
Challenges and Optimization Strategies
Steric Hindrance in Amide Coupling
The bulky cyclohepta[b]pyridine group impedes amide bond formation. Microwave-assisted synthesis (50°C, 30 min) improves reaction efficiency, increasing yields to 80%.
Thiol Oxidation Mitigation
The sulfanyl group is prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) stabilize intermediates.
Scalability and Industrial Relevance
Pilot-scale batches (1 kg) achieved 68% yield using continuous flow chemistry for the Friedländer annulation and amide coupling steps . Key cost drivers include HATU ($120/g) and chromatographic purification.
Q & A
Q. What are the key steps and optimized conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including thioether formation, amide coupling, and cyclization. For example, Knoevenagel condensation under reflux with toluene, piperidine, and acetic acid can achieve yields of 72–94% for analogous compounds . Solvent selection (e.g., DMF or DMSO) and temperature control (40–80°C) are critical to minimize side reactions . Purification via recrystallization (ethanol or methanol) or column chromatography is recommended .
Q. Which spectroscopic methods are essential for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positioning and stereochemistry. For example, the InChI key in PubChem data (e.g.,
PHGKBPCNBWSRJB-UHFFFAOYSA-N) provides reference peaks . - HPLC : Ensures >95% purity by monitoring retention times under reversed-phase conditions .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits .
- Antioxidant Potential : DPPH radical scavenging assays .
Advanced Research Questions
Q. How can computational methods improve synthesis design and reaction optimization?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to prioritize conditions (e.g., solvent polarity, catalyst loading). ICReDD’s approach integrates computational path searches with experimental feedback loops, reducing optimization time by 30–50% .
Q. How to resolve contradictions in pharmacological data across structural analogs?
- Meta-Analysis : Compare IC₅₀ values, assay protocols, and cell lines used in studies (e.g., discrepancies in COX-2 inhibition between pyrido[4,3-d]pyrimidine and thieno[2,3-d]pyrimidine analogs) .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways .
Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?
- Pharmacophore Modeling : Identify critical functional groups (e.g., cyano, thioether) using software like Schrödinger’s Phase .
- Analog Synthesis : Modify substituents (e.g., replace 3-cyano with nitro or halogen groups) and compare bioactivity .
- 3D-QSAR : Align molecular descriptors (e.g., steric/electronic fields) with activity data .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., combine Western blotting with flow cytometry for apoptosis studies) .
- Spectral Interpretation : Use computational tools (e.g., ACD/Labs or MestReNova) to simulate and assign complex NMR splitting patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
